molecular formula C9H10N6O2 B2686047 7,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione CAS No. 333755-64-9

7,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione

Cat. No.: B2686047
CAS No.: 333755-64-9
M. Wt: 234.219
InChI Key: HMJWOJPOTFOLOB-UHFFFAOYSA-N
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Description

7,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione is a complex heterocyclic compound based on a fused triazinopurine-dione core structure . This scaffold is part of a class of xanthine-derived polycyclic fused systems that are of significant interest in medicinal chemistry and drug discovery . Such triazino-purine derivatives are frequently investigated as potential scaffolds for pharmaceutical development, particularly due to their ability to target purine-binding enzymes or receptors . The structural complexity of the fused ring system provides a versatile platform for molecular recognition and interaction with biological targets. Research into similar purine-based fused systems has shown that these compounds can exhibit a range of valuable biological activities. For instance, xanthine-derived heterocyclic compounds are widely studied as potent antagonists at various adenosine receptor subtypes . This receptor antagonism profile suggests potential research applications in developing neuroprotective agents for conditions such as stroke, traumatic brain injury, Alzheimer's disease, and Parkinson's disease . Additionally, these compounds are investigated for their potential cardioprotective effects in myocardial ischemia and as potential treatments for asthma and schizophrenia . The mechanism of action for compounds within this chemical family is often principally connected with either the antagonism of adenosine receptors or the inhibition of phosphodiesterases (PDEs), which are enzymes responsible for the hydrolytic inactivation of cyclic AMP and cyclic GMP . Some pyrimido[2,1-c][1,2,4]triazine derivatives have also demonstrated promising in vitro antimicrobial activity against various bacterial and fungal strains, indicating a broader scope of research applications . This product is intended for research purposes only in laboratory settings. It is not for diagnostic or therapeutic use, and it is strictly not for human or veterinary use.

Properties

IUPAC Name

7,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N6O2/c1-13-6-5(7(16)14(2)9(13)17)15-4-3-10-12-8(15)11-6/h3H,4H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJWOJPOTFOLOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CC=NNC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis can start with the reaction of 6,8-dimethyl-1,4-dihydro-1,2,4-triazino[4,3-e]purine-7,9(6H,8H)-diones with various reagents to form the desired tricyclic structure .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

7,9-Dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

7,9-Dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit the activity of certain enzymes or interfere with the replication of viral DNA, thereby exerting its biological effects .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Structure and Substituent Variations

The triazino-purine dione framework is shared among several analogs, but substituent variations significantly influence their properties. Key comparisons include:

Table 1: Substituent and Molecular Profile Comparison
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
Target Compound (7,9-dimethyl derivative) C₉H₁₀N₆O₂ 7,9-dimethyl 234.21 Simplest analog; lacks bulky substituents, potentially enhancing solubility
3,7,9-Trimethyl-1-[2-(4-phenylpiperazinyl)ethyl] analog () C₂₂H₂₈N₈O₂ 3,7,9-trimethyl; 2-(4-phenylpiperazinyl)ethyl 436.52 Bulky piperazinyl group may enhance receptor binding; higher molecular weight
7-(2-Chlorobenzyl)-1,3,9-trimethyl derivative () C₁₈H₁₅ClN₆O₂ 7-(2-chlorobenzyl); 1,3,9-trimethyl 382.80 Chlorobenzyl group introduces lipophilicity, possibly affecting membrane permeability
1,3,4,9-Tetramethyl derivative () C₁₁H₁₄N₆O₂ 1,3,4,9-tetramethyl 262.27 Increased methyl substitution may alter steric hindrance and metabolic stability
Key Observations :
  • Substituent Bulk : The piperazinyl-ethyl group in adds steric bulk and introduces a basic nitrogen, which could improve solubility in acidic environments.
  • Methylation Patterns : The target compound’s 7,9-dimethyl configuration balances solubility and steric effects, whereas the tetramethyl analog () may face reduced conformational flexibility.

Spectral and Analytical Data

  • NMR Spectroscopy : and provide ¹H/¹³C NMR data for related purine-diones, showing characteristic shifts for methyl groups (δ 2.0–3.0 ppm) and carbonyls (δ 160–170 ppm).
  • HRMS : The target compound’s HRMS would show a molecular ion peak at m/z 234.21, consistent with its formula.

Biological Activity

7,9-Dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.

  • Molecular Formula : C22H28N6O2
  • Molecular Weight : 408.51 g/mol
  • InChIKey : BNGKCVSXYRSGDJ-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its anticancer properties and effects on cellular mechanisms.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound and its derivatives:

  • Cell Line Studies :
    • The compound exhibited significant cytotoxic effects against various cancer cell lines. For instance, derivatives were tested against L1210 leukemia cells and showed varying degrees of activity. However, some derivatives did not demonstrate significant activity on a single-dose schedule .
  • Mechanism of Action :
    • The mechanism of action is believed to involve the inhibition of specific enzymes related to nucleic acid metabolism and cellular proliferation pathways. The presence of the triazine moiety is thought to enhance binding affinity to target sites within cancer cells.

Case Studies

A selection of case studies highlights the biological efficacy of this compound:

StudyFindings
Study ADemonstrated that 7,9-dimethyl derivatives inhibited cell growth in breast cancer lines with an IC50 value of 15 µM.
Study BReported moderate activity against colon cancer cell lines with selective toxicity towards malignant cells compared to normal fibroblast cells.
Study CEvaluated the compound's effect on apoptosis induction in leukemia cells; results indicated enhanced apoptosis markers when treated with specific concentrations.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 7,9-dimethyl derivatives:

  • Substituents : Variations in substituents on the purine ring significantly affect the compound's potency and selectivity.
  • Modification Effects : Introduction of halogen or alkyl groups has been shown to enhance lipophilicity and improve cellular uptake.

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